Cas no 21235-63-2 (2-[2-(trifluoromethyl)phenyl]acetaldehyde)
2-[2-(trifluoromethyl)phenyl]acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(2-(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE
- 2-[2-(trifluoromethyl)phenyl]acetaldehyde
- (2-Trifluoromethyl-phenyl)-acetaldehyde
- (2-TRIFLUOROMETHYLPHENYL)ACETALDEHYDE
- 2-trifluoromethylphenylacetaldehyde
- AB48487
- AG-E-55714
- AGN-PC-01MFEC
- Benzeneacetaldehyde, 2-(trifluoromethyl)-
- CTK4E6165
- KB-220417
- o-Trifluormethyl-phenylacetaldehyd
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- MDL: MFCD08703369
- Inchi: InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2
- InChI Key: YJFBOFNEYFSKQC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)CC=O)C(F)(F)F
Computed Properties
- Exact Mass: 188.04491
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 17.07
2-[2-(trifluoromethyl)phenyl]acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T899330-10mg |
[2-(trifluoromethyl)phenyl]acetaldehyde |
21235-63-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T899330-50mg |
[2-(trifluoromethyl)phenyl]acetaldehyde |
21235-63-2 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | T899330-100mg |
[2-(trifluoromethyl)phenyl]acetaldehyde |
21235-63-2 | 100mg |
$ 230.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | Y1111888-1g |
2-(2-(Trifluoromethyl)phenyl)acetaldehyde |
21235-63-2 | 92% | 1g |
$460 | 2024-08-03 | |
| eNovation Chemicals LLC | D775683-1g |
2-(2-(Trifluoromethyl)phenyl)acetaldehyde |
21235-63-2 | 92% | 1g |
$460 | 2024-07-28 | |
| eNovation Chemicals LLC | D119022-1g |
2-(2-(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE |
21235-63-2 | 95% | 1g |
$495 | 2024-08-03 | |
| eNovation Chemicals LLC | D119022-5g |
2-(2-(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE |
21235-63-2 | 95% | 5g |
$785 | 2024-08-03 | |
| Enamine | EN300-71828-0.05g |
2-[2-(trifluoromethyl)phenyl]acetaldehyde |
21235-63-2 | 95% | 0.05g |
$102.0 | 2023-05-05 | |
| Enamine | EN300-71828-0.1g |
2-[2-(trifluoromethyl)phenyl]acetaldehyde |
21235-63-2 | 95% | 0.1g |
$151.0 | 2023-05-05 | |
| Enamine | EN300-71828-0.25g |
2-[2-(trifluoromethyl)phenyl]acetaldehyde |
21235-63-2 | 95% | 0.25g |
$216.0 | 2023-05-05 |
2-[2-(trifluoromethyl)phenyl]acetaldehyde Suppliers
2-[2-(trifluoromethyl)phenyl]acetaldehyde Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-[2-(trifluoromethyl)phenyl]acetaldehyde
Chemical Compound CAS No. 21235-63-2: 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde
2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde, also known by its CAS number 21235-63-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl group attached to a phenyl ring and an acetaldehyde functional group. The presence of the trifluoromethyl group imparts distinct electronic and steric properties, making this compound highly valuable for both academic research and industrial applications.
The synthesis of 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde typically involves multi-step organic reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in constructing the carbon-carbon bonds required for this compound's formation.
In terms of physical properties, 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde exhibits a high boiling point due to the strong electron-withdrawing effect of the trifluoromethyl group, which enhances molecular stability. This property makes it suitable for high-temperature applications in polymer chemistry and as a precursor for advanced materials. Additionally, its solubility in organic solvents facilitates its use in solution-phase reactions, further broadening its applicability.
The chemical reactivity of 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde is another area of intense research interest. The acetaldehyde group is highly reactive, participating in various nucleophilic additions and condensation reactions. Recent studies have demonstrated its utility in the synthesis of heterocyclic compounds, which are crucial components in pharmaceuticals and agrochemicals. Moreover, the trifluoromethyl group's electron-withdrawing nature enhances the electrophilicity of the acetaldehyde carbon, making it an excellent substrate for enantioselective catalysis.
In the context of materials science, 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde has been employed as a building block for constructing advanced polymers and coatings with tailored properties. Its ability to undergo polymerization under mild conditions has led to its use in developing high-performance materials for aerospace and electronics industries. Furthermore, recent research has explored its potential as a monomer for bio-based polymers, aligning with global sustainability goals.
The application of CAS No. 21235-63-2 extends into the field of drug discovery as well. Its unique structure allows for the creation of bioactive molecules with potential therapeutic effects. For example, derivatives of this compound have shown promise in targeting specific enzymes involved in metabolic disorders and cancer progression. The trifluoromethyl group's stability under physiological conditions makes it an ideal substituent for drug candidates requiring long-term efficacy.
In conclusion, 2-[2-(Trifluoromethyl)Phenyl]Acetaldehyde, or CAS No. 21235-63-
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